molecular formula C19H24N2O3 B2790551 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea CAS No. 1795435-05-0

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2790551
CAS No.: 1795435-05-0
M. Wt: 328.412
InChI Key: ZXYNKCRSRZHEGB-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of hydroxyethoxy and tolyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea typically involves the reaction of 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to biological macromolecules, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(p-tolyl)urea: Similar structure but with different substitution on the aromatic ring.

    1-(2-(2-Hydroxyethoxy)-2-(m-tolyl)ethyl)-3-(m-tolyl)urea: Similar structure with variations in the position of the hydroxyethoxy group.

Uniqueness

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea is unique due to the specific arrangement of hydroxyethoxy and tolyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-6-8-16(9-7-14)18(24-11-10-22)13-20-19(23)21-17-5-3-4-15(2)12-17/h3-9,12,18,22H,10-11,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNKCRSRZHEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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